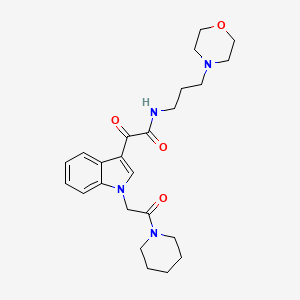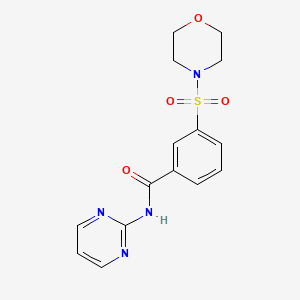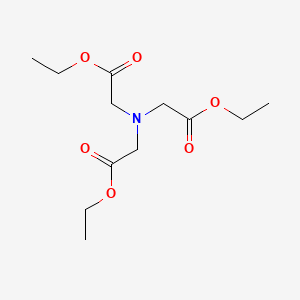
Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N,N-bis(2-ethoxy-2-oxoethyl)-, ethyl ester is a chemical compound with the CAS RN®: 16669-54-8 . It is manufactured by Angene International Limited .
Synthesis Analysis
This chemical can be prepared by azanediyl-bis-acetic acid and ethanol. The reaction will need reagent H2SO4. The reaction time is 4 hours with heating, and the yield is about 67% .Molecular Structure Analysis
The molecular formula of the chemical is C8H15NO4 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
This compound can react with N-(2-bromo-ethoxy)-phthalimide to produce {[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethyl]-ethoxycarbonylmethyl-amino}-acetic acid ethyl ester. This reaction will need reagent xylene. The reaction time is 16 hours with heating, and the yield is about 56.3% .Physical And Chemical Properties Analysis
The characteristics of this compound are as follows: ACD/LogP: 1.32; # of Rule of 5 Violations: 0; ACD/LogD (pH 5.5): 1.22; ACD/LogD (pH 7.4): 1.32; ACD/BCF (pH 5.5): 4.72; ACD/BCF (pH 7.4): 5.94; ACD/KOC (pH 5.5): 98.96; ACD/KOC (pH 7.4): 124.48; #H bond acceptors: 5; #H bond donors: 1; #Freely Rotating Bonds: 8; Polar Surface Area: 55.84 Å 2; Index of Refraction: 1.437; Molar Refractivity: 46.25 cm 3; Molar Volume: 176.3 cm 3; Polarizability: 18.33×10 -24 cm 3; Surface Tension: 34.6 dyne/cm; Density: 1.072 g/cm 3; Flash Point: 104.1 °C; Enthalpy of Vaporization: 48.57 kJ/mol; Boiling Point: 248.5 °C at 760 mmHg; Vapour Pressure: 0.0241 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Plant Stress Resistance
Research indicates that organic osmolytes like glycine betaine (GB) play crucial roles in enhancing plant abiotic stress resistance. These compounds accumulate in various plant species in response to environmental stresses such as drought, salinity, extreme temperatures, and heavy metals. They are believed to positively affect enzyme and membrane integrity and aid in osmotic adjustment in stressed plants. Exogenous application of GB has shown significant increases in growth and final crop yield under environmental stress conditions in many plant species. However, the effectiveness of such applications varies across species and environmental conditions, necessitating further research for optimized use in crop production (Ashraf & Foolad, 2007).
Environmental and Health Impacts of Glyphosate
Glyphosate, a widely used herbicide, has raised concerns regarding its potential environmental and health impacts. Although not directly related to the specified chemical compound, understanding glyphosate's effects provides context for the environmental and health safety assessments of related compounds. Studies have shown minimal risks of glyphosate contamination in soil, water, and air compared to some replaced herbicides. However, the widespread use of glyphosate has led to shifts in weed species and the emergence of glyphosate-resistant plants. The environmental persistence of glyphosate and its degradation products necessitates comprehensive evaluations of its long-term effects on ecosystems and human health (Van Bruggen et al., 2018).
Effects on Aquatic Organisms
The impact of glyphosate and its major metabolite AMPA on aquatic organisms has been extensively studied. These substances can pose risks to aquatic life, affecting growth, development, and inducing oxidative stress among other physiological impacts. The research underscores the importance of evaluating the environmental safety of chemical compounds and their degradation products, highlighting the need for sustainable agricultural practices and chemical use (Třešňáková et al., 2021).
Human Health Benefits
Glycine has been studied for its potential health benefits in humans, including its role in improving sleep quality and managing elevated blood pressure. For instance, glycine ingestion before bedtime has been found to significantly ameliorate subjective sleep quality in individuals with insomniac tendencies. Additionally, dietary glycine has protective effects against oxidative stress and is involved in the biosynthesis of structural proteins, suggesting its potential in managing high blood pressure and contributing to cardiovascular health (Bannai & Kawai, 2012; Hafidi et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 2-[bis(2-ethoxy-2-oxoethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-4-17-10(14)7-13(8-11(15)18-5-2)9-12(16)19-6-3/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOBWJYMBBMTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2556284.png)
![4-(4-Bromophenyl)-2-phenyl-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2556286.png)
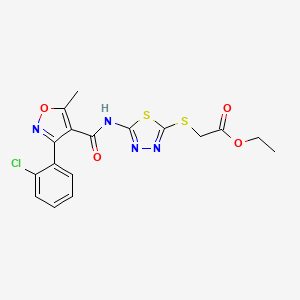
![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)
![8-Amino-7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2556291.png)

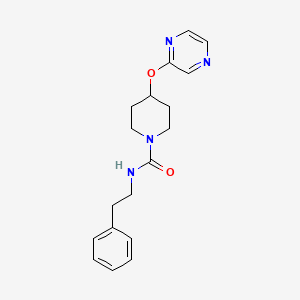


![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)
